2,4-Dinitrobenzanilide

Description

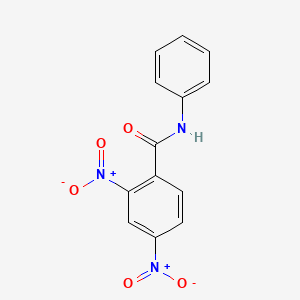

Structure

3D Structure

Properties

IUPAC Name |

2,4-dinitro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O5/c17-13(14-9-4-2-1-3-5-9)11-7-6-10(15(18)19)8-12(11)16(20)21/h1-8H,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIKLEMWQOLOMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945679 | |

| Record name | 2,4-Dinitro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22978-56-9 | |

| Record name | 2,4-Dinitro-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitro-N-phenylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2,4 Dinitrobenzanilide

Established Reaction Pathways for 2,4-Dinitrobenzanilide Synthesis

The primary method for synthesizing this compound involves the condensation of a carboxylic acid or its derivative with an amine. ontosight.aiiitk.ac.in

Condensation Reactions of Carboxylic Acids with Amines

The synthesis of this compound is achieved through the reaction of a suitable benzoic acid derivative with 2,4-dinitroaniline (B165453) or by reacting benzoyl chloride with 2,4-dinitroaniline. ontosight.aiwikipedia.org A common laboratory and industrial method for forming amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base. iitk.ac.inwikipedia.org This reaction is typically performed in a two-phase system of an organic solvent (like dichloromethane (B109758) or diethyl ether) and water. iitk.ac.inwikipedia.org The base, dissolved in the aqueous phase, serves to neutralize the hydrochloric acid generated during the reaction, preventing it from protonating the unreacted amine and thus driving the reaction toward the amide product. byjus.comorganic-chemistry.org

Role of Dehydrating Agents and Reaction Conditions

In direct amidation reactions between carboxylic acids and amines, the removal of water is crucial to drive the equilibrium towards the formation of the amide. nii.ac.jp While not always necessary when using highly reactive acyl chlorides, dehydrating agents can be employed. Boron-based catalysts, such as boronic acids and borate (B1201080) esters, have emerged as effective catalysts for direct amidation, functioning under azeotropic reflux conditions to remove water. nii.ac.jpchemrxiv.org In some cases, molecular sieves are used as dehydrating agents, particularly in reactions conducted at lower temperatures. chemrxiv.org The reaction conditions for the Schotten-Baumann reaction typically involve a two-phase solvent system at or slightly above room temperature. iitk.ac.inwikipedia.org The use of a base, such as aqueous sodium hydroxide (B78521) or pyridine, is a defining characteristic of this method. byjus.com

Optimization of Synthetic Yields and Purity

Optimizing the yield and purity of this compound involves careful control of reaction conditions and purification methods. For instance, in a related synthesis of 2',4,4'-trinitrobenzanilide, the product is isolated by diluting the reaction mixture with sulfuric acid to a specific concentration range (30-85 wt%), which enhances the purity of the precipitated product. google.com Subsequent recrystallization from a suitable solvent, such as an aromatic solvent or a mixture of an amide solvent and water, further improves the purity. google.com In the synthesis of 2,4-dinitroaniline, a precursor, the crude product is purified by recrystallization from alcohol and water to achieve a sharp melting point. orgsyn.org

Scalable Synthesis Approaches for Industrial and Large-Scale Production

For industrial-scale production, processes are designed to be practical, cost-effective, and safe. A patented process for the large-scale synthesis of 2,4-dinitroaniline involves reacting 4-chloro-1,3-dinitrobenzene with an excess of aqueous ammonia (B1221849) at elevated temperatures (60-90°C) and pressure. google.com This method is reported to produce a high yield (98.4% of theory) and high-quality product that can be used in subsequent steps without further purification. google.com The development of scalable processes for related compounds, such as 2,5-disubstituted-1,4-diaminobenzene derivatives, highlights the importance of creating novel and inexpensive chemical processes for large-scale synthesis. google.com

Synthetic Approaches to Precursors and Intermediate Compounds

The synthesis of this compound relies on the availability of its precursors, primarily a benzoyl derivative and 2,4-dinitroaniline.

Benzoyl Chloride: This important precursor can be synthesized through several methods. A common laboratory preparation involves the reaction of benzoic acid with chlorinating agents like thionyl chloride or phosphorus pentachloride. sciencemadness.orgprepchem.comatamanchemicals.com Industrially, benzoyl chloride is often produced from benzotrichloride (B165768) by reacting it with either water or benzoic acid. wikipedia.orgatamanchemicals.com Other methods include the chlorination of benzaldehyde (B42025) or benzyl (B1604629) alcohol. wikipedia.orgsciencemadness.org

2,4-Dinitroaniline: This intermediate can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia. wikipedia.org Various aminating agents can be used, including aqueous ammonia, urea, or ammonium (B1175870) acetate (B1210297). google.com One documented lab-scale synthesis involves heating 2,4-dinitrochlorobenzene with ammonium acetate in an oil bath, followed by purification via recrystallization. orgsyn.org An alternative method involves refluxing 2,4-dinitrochlorobenzene in an alcoholic solution with concentrated ammonia. acs.org

Below is a data table summarizing the synthesis of a precursor, 2,4-dinitroaniline:

| Reactant 1 | Reactant 2 | Reaction Conditions | Yield | Melting Point | Reference |

|---|---|---|---|---|---|

| 4-chloro-1,3-dinitrobenzene | Aqueous Ammonia | 60-90°C, under pressure | 98.4% | 178-179°C | google.com |

| 2,4-dinitrochlorobenzene | Ammonium Acetate | Heated to 170°C in an oil bath for 6 hours with ammonia gas | 68-76% | 175-177°C (crude), 180°C (recrystallized) | orgsyn.org |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dinitrobenzanilide

Nitro Group Transformations: Reduction Pathways and Products

The reduction of the nitro groups in 2,4-Dinitrobenzanilide is a critical transformation, leading to the formation of various amino derivatives. The process can proceed in a stepwise manner, first yielding nitro-amino intermediates and ultimately the diamino product. The general pathway for the reduction of a nitro group (R-NO₂) to an amine (R-NH₂) involves the transfer of six electrons and six protons, typically proceeding through nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) intermediates. nih.gov These intermediates are often highly reactive and are usually not isolated under standard catalytic hydrogenation conditions. dtic.mil

Catalytic Hydrogenation Mechanisms and Intermediate Formation

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes. wikipedia.org The process involves the use of molecular hydrogen (H₂) and a metal catalyst. libretexts.org The mechanism generally involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. libretexts.org Hydrogen molecules dissociate into hydrogen atoms on the metal surface, which are then sequentially transferred to the nitro group, leading to its reduction. libretexts.orgyoutube.com

While direct mechanistic studies on this compound are not extensively documented in the provided search results, the pathway can be inferred from studies on analogous compounds like 2,4-dinitrotoluene (B133949) (DNT). For DNT, the hydrogenation over a Pd/C catalyst has been described by a complex reaction network involving parallel and consecutive steps. The initial dinitro compound is reduced to two different monoamino-nitrotoluene isomers (4-amino-2-nitrotoluene and 2-amino-4-nitrotoluene) and a hydroxylamine intermediate (4-(hydroxyamino)-2-nitrotoluene). osti.gov These intermediates are subsequently hydrogenated to the final product, 2,4-diaminotoluene. osti.gov A similar stepwise reduction with corresponding intermediates is expected for this compound.

The choice of catalyst is crucial in determining the efficiency and selectivity of the hydrogenation. Finely divided metals such as palladium, platinum, and nickel, often supported on high-surface-area materials like activated carbon (e.g., Pd/C) or alumina (B75360) (Al₂O₃), are common catalysts. libretexts.org

Palladium on Carbon (Pd/C): This is one of the most effective and commonly used catalysts for nitro group reduction. dtic.mil The carbon support provides a large surface area for the palladium nanoparticles, enhancing catalytic activity. unito.itresearchgate.net Studies on related compounds show that Pd/C can facilitate complete reduction of dinitro compounds to their corresponding diamines. dtic.mil The activity of Pd/C catalysts can be influenced by the properties of the carbon support and the size and dispersion of the palladium nanoparticles. nsc.ruresearchgate.net

Palladium on Alumina (Pd/Al₂O₃): This catalyst is also effective for the hydrogenation of dinitrotoluenes. Kinetic studies have been performed using Pd/Al₂O₃, demonstrating its utility in these reductions. utwente.nl

Nickel Catalysts (e.g., Raney Nickel): Nickel-based catalysts are also used for the hydrogenation of nitroaromatics and can achieve complete reduction to amines. wikipedia.orgresearchgate.net

The catalyst not only influences the rate of reaction but can also affect the selectivity, particularly in cases where partial reduction is desired.

In molecules with multiple nitro groups, such as this compound, the selective reduction of one nitro group over the other is a significant challenge. The regioselectivity is influenced by electronic and steric factors. The benzamido group (-NHCOPh) is an ortho-, para-directing group. In this compound, one nitro group is in the ortho position (C2) and the other is in the para position (C4) relative to the amide linkage.

For several 2,4-dinitro-aromatic compounds containing activating groups (like -OH, -OCH₃, -NH₂), the reduction with Pd/C has been shown to preferentially occur at the more sterically hindered ortho-position. dtic.mil This preference is often attributed to the directing effect of the activating group, which may involve chelation or electronic activation of the ortho-nitro group. For example, in the reduction of 2,4-dinitroaniline (B165453), the nitro group ortho to the amino group is preferentially reduced. spcmc.ac.in A similar outcome might be anticipated for this compound, where the amide group could direct the reduction to the ortho (C2) nitro group.

Conversely, for 2,4-dinitrotoluene, where the methyl group is less directing, reduction with Pd/C shows a high yield for the reduction of the less sterically hindered para-nitro group. dtic.mil

The hydrogenation of nitro compounds is a thermodynamically favorable exothermic process. libretexts.orgyoutube.com The kinetics of such reactions, especially in a three-phase system (solid catalyst, liquid reactant/solvent, gaseous hydrogen), are complex. They are often described using Langmuir-Hinshelwood models, which account for the adsorption of reactants onto the catalyst surface. utwente.nlresearchgate.net

Kinetic studies on the hydrogenation of 2,4-dinitrotoluene (DNT) over various catalysts provide insight into the factors affecting the reaction rate.

Key Findings from DNT Hydrogenation Studies:

The reaction rate is influenced by hydrogen pressure, reactant concentration, catalyst loading, and temperature. utwente.nlresearchgate.net

At high DNT concentrations, the reaction can be controlled by the adsorption process, with the rate being proportional to the catalyst concentration. researchgate.net

At low DNT concentrations, the reaction may be controlled by the surface reaction, with the rate being proportional to the DNT concentration. researchgate.net

The reaction pathway can be modeled by assuming noncompetitive adsorption of hydrogen and the organic species onto different active sites of the catalyst. osti.gov

Table 1: Apparent Activation Energies for 2,4-Dinitrotoluene (DNT) Hydrogenation

| Catalyst System | Apparent Activation Energy (kJ/mol) | Region/Conditions |

|---|---|---|

| Raney Ni | 17.62 | High DNT Concentration |

| Raney Ni | 15.67 | Low DNT Concentration |

Data sourced from studies on DNT hydrogenation without an extra solvent. researchgate.net

These values indicate that the reaction proceeds more readily than in systems with extra solvents. researchgate.net Similar detailed kinetic studies would be required to determine the specific parameters for this compound hydrogenation.

Electrochemical Reduction Studies and Proposed Mechanisms

Electrochemical methods offer an alternative pathway for the reduction of nitroaromatic compounds. researchgate.netdtic.mil The mechanism is highly dependent on the reaction medium, particularly the pH. uchile.cl Generally, the electrochemical reduction of a nitro group proceeds in a stepwise manner, involving the formation of a nitro radical anion in the initial one-electron transfer step. nih.govuchile.cl

Proposed General Electrochemical Reduction Pathway for a Nitro Group:

R-NO₂ + e⁻ ⇌ [R-NO₂]⁻ (Formation of a radical anion)

Further reduction and protonation steps lead to the nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates.

The final step is the reduction of the hydroxylamine to the amine (R-NH₂).

Studies on dinitrobenzene isomers show that typically only one nitro group is transformed during electrochemical reduction in the presence of proton donors. researchgate.net The selectivity is governed by the reactions of intermediate products, such as the protonation of nitroso-nitrobenzene radical anions. researchgate.net For this compound, a similar selective reduction of one nitro group would be expected, with the precise outcome depending on the specific electrochemical conditions employed.

Chemo- and Regioselective Reduction Strategies

Achieving selective reduction of one nitro group in a polynitro compound is a key synthetic goal. researchgate.net This allows for the synthesis of nitro-amino compounds, which are valuable intermediates. organic-chemistry.org

Several strategies have been developed to achieve this selectivity:

Zinin Reduction: This classic method uses sulfide (B99878) reagents, such as sodium sulfide (Na₂S) or ammonium (B1175870) hydrosulfide (B80085) (NH₄HS), in an aqueous or alcoholic medium. spcmc.ac.in The use of polysulfides is believed to enhance selectivity because the reducing power of the reagent decreases as the reaction progresses. spcmc.ac.in This method is known to selectively reduce one nitro group in compounds like m-dinitrobenzene.

Catalytic Hydrogenation Control: By carefully selecting the catalyst and controlling reaction conditions (temperature, pressure, reaction time), it may be possible to stop the hydrogenation at the mono-amino stage. However, this can be challenging as the initial reduction product is often more reactive towards further reduction.

Metal-free Reductions: Various metal-free systems, such as those using tetrahydroxydiboron (B82485) or HSiCl₃ with a tertiary amine, have been developed for the chemoselective reduction of nitro groups, showing tolerance for other functional groups. organic-chemistry.org

Stannous Chloride (SnCl₂): The use of stannous chloride in hydrochloric acid is another established reagent for the selective reduction of one nitro group in polynitro compounds. spcmc.ac.in

For this compound, applying these selective methods could potentially favor the formation of either 2-amino-4-nitrobenzanilide or 4-amino-2-nitrobenzanilide, depending on the regioselectivity governed by the chosen reagent and the electronic/steric effects of the substrate. spcmc.ac.in

Nucleophilic Aromatic Substitution Reactions of Dinitrobenzanilides

Aromatic rings, typically electron-rich, are generally poor candidates for reacting with nucleophiles. wikipedia.org However, the strategic placement of potent electron-withdrawing groups can reverse this polarity, making the ring electrophilic and thus a target for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com This type of reaction is known as nucleophilic aromatic substitution (SNAr).

The SNAr mechanism is the most significant pathway for nucleophilic substitution on aromatic rings and is favored when electron-withdrawing groups, such as nitro groups, are positioned ortho or para to a suitable leaving group. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. youtube.com First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For dinitrobenzanilides, this reactivity is centered on the dinitrophenyl portion of the molecule. If a good leaving group (like a halide) were present on this ring, it would be readily displaced by a strong nucleophile. wikipedia.org

Influence of Nitro Substituents on Ring Electrophilicity

The presence of nitro (NO₂) groups is crucial for activating an aromatic ring towards nucleophilic attack. masterorganicchemistry.com These groups are powerful deactivators in the context of electrophilic substitution but are strong activators for nucleophilic substitution because they make the aromatic ring electron-poor. youtube.commsu.edu This influence is exerted through two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group causes a strong pull of electron density away from the aromatic ring through the sigma bond framework. This inductive withdrawal deactivates the entire ring. msu.edutestbook.com

Resonance Effect (-R): The nitro group can also withdraw electron density through resonance (or mesomerism). The π-electrons of the benzene (B151609) ring can be delocalized onto the nitro group. quora.comrsc.org This effect is most pronounced at the ortho and para positions relative to the nitro group, placing a partial positive charge on these carbons in the resonance hybrids. testbook.comquora.com

In this compound, the two nitro groups work in concert to significantly reduce the electron density of the phenyl ring they are attached to. This creates highly electrophilic sites, particularly at the carbons ortho and para to the nitro groups, making them prime targets for nucleophilic attack. wikipedia.orgrsc.org The resonance structures show that the negative charge of the Meisenheimer intermediate is effectively stabilized by delocalization onto the ortho and para nitro groups, lowering the activation energy for the reaction. wikipedia.orgmasterorganicchemistry.com

Table 1: Comparison of Electronic Effects of Nitro Group on Aromatic Ring

| Effect | Description | Impact on Nucleophilic Aromatic Substitution |

|---|---|---|

| Inductive Effect (-I) | Electron withdrawal through the sigma bond due to high electronegativity. msu.edu | Increases the overall electrophilicity of the aromatic ring. |

| Resonance Effect (-R) | Electron withdrawal from the pi system, delocalizing ring electrons onto the substituent. quora.com | Strongly activates ortho and para positions for attack and stabilizes the anionic Meisenheimer intermediate. wikipedia.org |

Characterization of Substitution Products

The products resulting from nucleophilic aromatic substitution reactions on dinitroaromatic compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure.

In a study on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various cyclic amines, the resulting aminodechlorination products were identified using several methods. researchgate.net These techniques are standard for the characterization of such substitution products and would be applicable to derivatives of this compound.

UV-Visible Spectroscopy (UV-Vis): This technique is used to observe the electronic transitions within the molecule, which are affected by the substitution pattern and the specific functional groups present. researchgate.net

Infrared Spectroscopy (IR): IR spectroscopy helps identify characteristic functional groups. For instance, the formation of a substitution product with an amine would show characteristic N-H stretches, while the carbonyl (C=O) and nitro (NO₂) group absorptions would also be present. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for determining the exact position of substitution. The chemical shifts and splitting patterns of the aromatic protons provide a detailed map of the substitution pattern on the benzene ring. researchgate.net

Elemental Analysis: This analysis provides the empirical formula of the product by determining the percentage composition of elements like carbon, hydrogen, and nitrogen. The experimental results are then compared to the calculated values for the expected structure to confirm its identity. researchgate.net

Table 2: Spectroscopic Data for an Exemplary Nucleophilic Substitution Product (Data for Methyl 2-chloro-3,5-dinitro-4-(piperazin-1-yl)benzoate) researchgate.net

| Technique | Observed Data | Interpretation |

|---|---|---|

| ¹H NMR | δ: 8.21 (s, 1H, H-6), 4.00 (s, 3H, –COOCH₃), 3.09 (s, 4H, α-CH₂–N), 3.08 (d, 2H, β-CH₂N), 2.88 (d, 2H, β–CH₂–N–), 1.85 (br s, 1H, N–H) | Confirms the presence and arrangement of aromatic, methyl ester, and piperazine (B1678402) protons. |

| IR (KBr) | ν: 3416 cm⁻¹ (N-H), 1728 cm⁻¹ (C=O ester), 1541 cm⁻¹ (asym –NO₂), 1339 cm⁻¹ (sym –NO₂) | Identifies key functional groups: N-H of the piperazine, ester carbonyl, and nitro groups. |

| UV (λₘₐₓ) | 219 nm, 302 nm, 362 nm | Indicates the electronic conjugation system of the dinitroaromatic product. |

Amide Bond Reactivity and Hydrolysis Studies

The amide bond is notably stable and resistant to cleavage, a characteristic vital for the stability of proteins in living organisms. masterorganicchemistry.com Consequently, the hydrolysis of amides, including this compound, does not typically occur in plain water, even with heating. libretexts.org The reaction requires harsh conditions, such as prolonged heating with strong aqueous acid or base, to proceed at a moderate rate. masterorganicchemistry.comresearchgate.net

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is catalyzed by the acid. libretexts.org The mechanism involves the following key steps:

Protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic. masterorganicchemistry.comallen.in

Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate. allen.in

The tetrahedral intermediate collapses, leading to the cleavage of the carbon-nitrogen bond. The leaving group is an amine (aniline in this case), which is protonated under the acidic conditions to form an ammonium salt. masterorganicchemistry.comlibretexts.org

The final products are a carboxylic acid (2,4-dinitrobenzoic acid) and an amine salt (anilinium chloride if HCl is used). libretexts.org

Base-Promoted Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion (OH⁻) acts as the nucleophile. libretexts.orgallen.in

The hydroxide ion directly attacks the carbonyl carbon of the amide, forming a tetrahedral anionic intermediate. allen.in

This intermediate then expels the amide ion (C₆H₅NH⁻) as the leaving group.

An acid-base reaction occurs immediately, where the newly formed carboxylic acid protonates the strongly basic amide ion, yielding a carboxylate salt and an amine (aniline). allen.in The final products in solution, before any acidic workup, are the salt of the carboxylic acid (sodium 2,4-dinitrobenzoate) and the free amine (aniline). libretexts.org

Theoretical Frameworks for Reaction Mechanism Prediction and Elucidation

Modern computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. nih.gov Density Functional Theory (DFT) is a widely used method to model chemical reactions, predict pathways, and understand the energetic factors that control them. nih.gov

For dinitroaromatic compounds, theoretical studies can elucidate complex reaction mechanisms. For example, a computational investigation into the degradation of 2,4-dinitroanisole (B92663) (DNAN), a structurally related compound, used DFT methods to map out possible reaction pathways. nih.gov The study calculated the Gibbs free energy barriers for different potential reactions, such as addition-elimination and H-abstraction. nih.gov

Key findings from such theoretical work include:

Identification of Dominant Mechanisms: By comparing the energy barriers of different pathways, researchers can determine the most favorable (dominant) reaction mechanism. For DNAN, the addition-elimination reaction was identified as the dominant pathway. nih.gov

Characterization of Intermediates: The structures and stabilities of transient species like the Meisenheimer complex can be calculated, providing insight into their role in the reaction. nih.gov

Prediction of Products: Computational models can predict the formation of various products, which can guide experimental work aimed at detecting them. nih.gov

These theoretical frameworks are invaluable for complementing experimental findings, offering a detailed picture of the reaction dynamics that is often difficult to obtain through experiments alone.

Structural Elucidation and Advanced Characterization Techniques

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. For 2,4-Dinitrobenzanilide (C₁₃H₉N₃O₅), ¹H and ¹³C NMR spectra would reveal the number of chemically non-equivalent nuclei and provide insights into their local electronic environments. vaia.comyoutube.com

¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amide proton (N-H). Due to the asymmetry of the molecule, the protons on each aromatic ring would be chemically non-equivalent, leading to complex splitting patterns (e.g., doublets, triplets, or doublet of doublets). researchgate.net The amide proton would likely appear as a broad singlet at a downfield chemical shift. The electron-withdrawing nature of the two nitro groups on one ring and the benzoyl group on the other would significantly influence the chemical shifts of the adjacent protons, shifting them downfield. youtube.comweebly.com

¹³C NMR Spectroscopy : A ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom. weebly.comlibretexts.org Given the molecule's asymmetry, all 13 carbon atoms are expected to be non-equivalent, resulting in 13 distinct peaks. vaia.com The carbonyl carbon of the amide group would appear at a significant downfield shift (typically 160-185 ppm). chemguide.co.uk Carbons directly attached to the electron-withdrawing nitro groups would also be shifted downfield. weebly.com Techniques like Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) could be used to distinguish between CH₃, CH₂, CH, and quaternary carbons. huji.ac.il

Expected NMR Data for this compound

| Nucleus | Environment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Amide (N-H) | ~10-12 | Broad singlet, downfield due to deshielding. |

| ¹H | Aromatic (H on dinitrophenyl ring) | ~8.0-9.5 | Complex splitting, significantly downfield due to two NO₂ groups. |

| ¹H | Aromatic (H on phenyl ring) | ~7.5-8.0 | Complex splitting patterns. |

| ¹³C | Carbonyl (C=O) | ~160-170 | Quaternary carbon, typically weak signal. huji.ac.il |

| ¹³C | Aromatic (C-NO₂) | ~140-150 | Deshielded by attached nitro group. |

| ¹³C | Aromatic (C-NH) | ~135-145 | Deshielded by attached nitrogen. |

| ¹³C | Aromatic (C-H) | ~120-135 | Multiple signals expected in this range. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. For this compound, key functional groups include the amide linkage (-CONH-) and the nitro groups (-NO₂).

The IR spectrum would prominently feature:

N-H Stretching : A sharp peak around 3300-3500 cm⁻¹ corresponding to the amide N-H bond.

C=O Stretching (Amide I band) : A strong, intense absorption between 1650 and 1680 cm⁻¹ due to the carbonyl group.

N-H Bending (Amide II band) : An absorption band around 1510-1550 cm⁻¹.

NO₂ Stretching : Two distinct, strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1360 cm⁻¹) stretching of the nitro groups.

Aromatic C-H and C=C Stretching : Multiple bands in the 3000-3100 cm⁻¹ region (C-H) and 1400-1600 cm⁻¹ region (C=C).

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the non-polar parts of the molecule.

Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3300 - 3500 |

| Aromatic C-H Stretch | Aromatic Rings | 3000 - 3100 |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 |

| Aromatic C=C Stretch | Aromatic Rings | 1400 - 1600 |

| N-H Bend (Amide II) | Amide | 1510 - 1550 |

| Asymmetric NO₂ Stretch | Nitro Group | 1520 - 1560 |

| Symmetric NO₂ Stretch | Nitro Group | 1340 - 1360 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The structure of this compound contains multiple chromophores—groups that absorb light in the UV-Vis range. bachem.com The primary chromophore is the 2,4-dinitrophenyl group, which is known to absorb strongly. bachem.com

The presence of conjugated π-systems in the two aromatic rings and the amide group, combined with the powerful electron-withdrawing nitro groups, results in a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org This leads to absorption at longer wavelengths. The expected electronic transitions are primarily π → π* and n → π. pharmatutor.org The n → π transitions involve non-bonding electrons from the oxygen atoms of the nitro and carbonyl groups, while the π → π* transitions involve the extensive conjugated system. libretexts.org Studies on similar dinitrophenyl compounds show strong absorption maxima, and for this compound, a prominent absorption band is expected in the UV region, potentially extending into the visible spectrum, rendering the compound colored (typically yellow). bachem.comnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and their fragments.

For this compound (C₁₃H₉N₃O₅), the exact molecular weight is 287.23 g/mol . nih.gov In an MS experiment, a molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 287 or 288, respectively. nih.govnih.gov The fragmentation pattern is highly diagnostic and would likely proceed through several key pathways characteristic of nitroaromatic compounds and amides: researchgate.netlibretexts.org

Loss of Nitro Groups : Cleavage of NO₂ (loss of 46 Da) or NO (loss of 30 Da) is a common fragmentation pathway for nitroaromatics. researchgate.net

Amide Bond Cleavage : The molecule can fragment at the amide bond, leading to two primary fragment ions: the benzoyl cation (C₆H₅CO⁺) at m/z 105 and the 2,4-dinitroaniline (B165453) radical cation or related ions.

Other Fragmentations : Subsequent losses of small molecules like CO (28 Da) from fragment ions can also occur. researchgate.net

Expected Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Notes |

|---|---|---|

| 287 | [C₁₃H₉N₃O₅]⁺ | Molecular Ion (M⁺) |

| 241 | [M - NO₂]⁺ | Loss of a nitro group. |

| 183 | [C₆H₅N₃O₄]⁺ | Fragment corresponding to 2,4-dinitroaniline. nist.gov |

| 122 | [C₆H₄NO₂]⁺ | Loss of a second NO₂ from the dinitroaniline fragment. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from amide bond cleavage. |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from the benzoyl cation. |

X-ray Absorption Spectroscopy (XAS) for Local Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that can probe the local geometric and electronic structure around a specific atom. springernature.comnih.gov While no specific XAS studies on this compound are available, the technique could theoretically be applied to gain detailed insights. By tuning the X-ray energy to the absorption edge of nitrogen or oxygen, one could investigate the oxidation states and coordination environments of these atoms within the nitro and amide functional groups. nih.govnih.gov

XANES (X-ray Absorption Near-Edge Structure) : The XANES region would be sensitive to the oxidation state and local geometry (e.g., hybridization) of the nitrogen and oxygen atoms. It could differentiate between the environments of the nitrogen atoms in the amide versus the nitro groups.

EXAFS (Extended X-ray Absorption Fine Structure) : The EXAFS region would provide information on the bond distances and coordination numbers of the atoms immediately surrounding the absorbing atom (e.g., N-O and N-C bond lengths). nih.gov

Crystallographic Analysis of this compound and its Molecular Architectures

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not prominently reported, analysis of closely related compounds like N'-(2,4-dinitrophenyl)-2-fluorobenzohydrazide and other dinitrophenyl derivatives allows for a well-founded prediction of its molecular architecture. researchgate.netresearchgate.net

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide currently unavailable information for this compound, including:

Molecular Conformation: The dihedral angles between the two phenyl rings and the conformation of the amide linkage would be precisely determined. This includes the planarity of the amide group and the torsion angles involving the nitro groups.

Bond Lengths and Angles: Accurate measurements of all bond lengths and angles would offer insights into the electronic effects of the nitro groups on the benzanilide (B160483) framework.

Crystal System and Space Group: This information defines the symmetry of the crystal lattice. For instance, related benzanilide derivatives often crystallize in monoclinic or orthorhombic systems. nih.gov

Unit Cell Parameters: The dimensions of the unit cell (a, b, c, α, β, γ) dictate the repeating pattern of the crystal lattice.

Crystal Packing: The analysis would reveal how individual molecules of this compound are arranged in the crystal, including the identification of any significant intermolecular interactions that stabilize the structure.

A study on the isomeric compound, 2-nitro-N-(4-nitrophenyl)benzamide, revealed an orthorhombic crystal system with the space group P2₁2₁2₁. tubitak.gov.trtubitak.gov.trresearchgate.net In this isomer, the two aromatic rings are significantly twisted with a dihedral angle of 82.32(4)°. tubitak.gov.trresearchgate.net A similar analysis for this compound would be crucial to understand its solid-state conformation.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Engineering

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis requires the crystallographic information file (CIF) obtained from single-crystal X-ray diffraction. If the crystal structure of this compound were known, a Hirshfeld surface analysis could be performed to:

Visualize Intermolecular Contacts: Hirshfeld surfaces are mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions.

Generate 2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of the different types of interactions (e.g., H···H, C···H, O···H). This allows for a detailed understanding of the forces governing the crystal packing. For many organic compounds, H···H interactions are the most abundant. mdpi.com

Inform Crystal Engineering: By understanding the key intermolecular interactions, strategies can be devised to design new crystalline forms (polymorphs or co-crystals) with desired physical properties.

In related nitro-containing benzamides, N-H···O hydrogen bonds and weak C-H···O interactions are often significant in stabilizing the crystal structure, forming chains or more complex three-dimensional networks. nih.govnih.gov

Polymorphism Studies and Crystal Structure Prediction

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties, which is of critical importance in the pharmaceutical and materials science industries.

Polymorphism Screening: Experimental screening for polymorphs of this compound would involve its crystallization from a variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate). Each new crystalline form would need to be characterized by techniques such as X-ray powder diffraction, differential scanning calorimetry, and single-crystal X-ray diffraction if suitable crystals can be obtained.

Crystal Structure Prediction (CSP): In the absence of experimental data, computational methods for CSP can be employed to predict the most likely and stable crystal structures for a given molecule. These methods generate a large number of hypothetical crystal packings and rank them based on their calculated lattice energies. CSP can provide valuable insights into the likely packing motifs and guide experimental efforts to find new polymorphs.

Studies on similar molecules have shown that even small changes in molecular structure can lead to different polymorphic forms, each with unique packing arrangements and stabilities. mdpi.com Without a known crystal structure for this compound, any discussion of its potential polymorphism remains purely speculative.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. orientjchem.org It is widely used to predict a variety of molecular properties. orientjchem.org Hybrid density functionals like B3LYP are commonly employed for studying reaction mechanisms and molecular spectroscopy. orientjchem.org

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

A fundamental DFT analysis involves the characterization of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy of its lowest electronic excitation. A smaller gap generally indicates higher reactivity. For 2,4-dinitrobenzanilide, this analysis would pinpoint the distribution of electron density and identify the most probable sites for electron donation (HOMO) and acceptance (LUMO), offering clues to its behavior in chemical reactions. Although DFT can be used to calculate these values, specific HOMO-LUMO energy data for this compound are not present in the surveyed literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution across a molecule. These maps are invaluable for predicting how molecules will interact. Color-coding indicates the electrostatic potential on the molecule's surface: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electron-rich oxygen atoms of the nitro groups and the carbonyl group, as well as any electron-deficient regions, thereby predicting its intermolecular interaction patterns. However, specific MEP maps for this compound are not available in published research.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. By rotating around single bonds, a potential energy surface (PES) can be generated, which maps the energy of the molecule as a function of its geometry. This analysis identifies the most stable (lowest energy) conformers and the energy barriers between them. For this compound, this would involve analyzing the rotation around the amide bond and the bonds connecting the phenyl rings to the amide group. Such a study would reveal the preferred 3D structure and the molecule's flexibility, but specific conformational analyses for this compound have not been reported.

Prediction of Spectroscopic Parameters and Spectral Interpretation

DFT calculations can accurately predict spectroscopic data, such as vibrational frequencies (Infrared and Raman spectra) and electronic transitions (UV-Visible spectra). By calculating these parameters and comparing them to experimental spectra, a detailed assignment of spectral bands to specific molecular motions or electronic excitations can be achieved. This synergy between theoretical prediction and experimental results is crucial for confirming molecular structure and understanding its vibrational and electronic properties. While this is a common application of DFT, a detailed computational prediction of the spectroscopic parameters for this compound is not found in the literature.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms. By mapping the entire reaction pathway, including transition states and intermediates, DFT can determine activation energies and reaction thermodynamics. This provides a detailed, step-by-step understanding of how a reaction proceeds. For example, a study on the hydrogenation of 2',4-dinitrobenzanilide (B8803502) (an isomer) on a Pd/C catalyst suggested a mechanism where the nitro group at the 2' position is preferentially reduced. A computational study could model this process to understand the electronic and steric factors that govern this selectivity, but such a specific computational elucidation for this compound remains to be performed.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows researchers to study the dynamic behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor. An MD simulation of this compound could provide insights into its behavior in solution or its potential to interact with biological targets by revealing its stable conformations and binding dynamics. Currently, there are no published MD simulation studies focused on this compound.

Machine Learning Approaches in Structure-Reactivity Prediction

The prediction of chemical reactivity through computational methods has been significantly enhanced by the integration of machine learning (ML) techniques. These approaches leverage algorithms to learn from existing data, identify patterns, and make predictions about the behavior of new, unstudied compounds. For a molecule like this compound, which belongs to the class of nitroaromatic compounds, machine learning models can provide valuable insights into its reactivity, degradation, and potential interactions. This is particularly relevant for understanding its environmental fate and for the design of related molecules with tailored properties.

Machine learning in this context largely relies on the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling. aimspress.com The fundamental idea is to establish a mathematical correlation between the structural or physicochemical properties of a molecule, known as molecular descriptors, and its observed reactivity or activity. nih.gov

Research Findings and Applications

While specific machine learning studies focusing exclusively on this compound are not extensively documented in publicly available literature, the methodologies applied to other nitroaromatic compounds are directly relevant and applicable. Research in this area typically involves the following steps:

Dataset Curation: A dataset of molecules with known reactivities is compiled. For predicting the reactivity of this compound, this would ideally include a series of substituted benzanilides and other nitroaromatic compounds. The reactivity data could be experimental values such as reaction rates, equilibrium constants, or even toxicity endpoints which are often linked to reactivity. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated using specialized software. These descriptors can be categorized as:

0D (Constitutional): Molecular weight, atom counts, etc. aimspress.com

1D (Topological): Connectivity indices, shape profiles. aimspress.com

2D (Structural Fragments): Presence of specific functional groups or substructures. aimspress.com

3D (Geometrical): Molecular surface area, volume, and other spatial properties.

Quantum Chemical: HOMO/LUMO energies, Mulliken charges, dipole moment, etc., often calculated using methods like Density Functional Theory (DFT). mdpi.comnih.gov

Model Development and Training: The dataset, consisting of the calculated descriptors (independent variables) and the known reactivities (dependent variable), is used to train a machine learning model. Common algorithms employed include:

Multiple Linear Regression (MLR) jmaterenvironsci.com

Partial Least Squares (PLS) aimspress.com

Support Vector Machines (SVM)

Random Forests (RF) nih.gov

Artificial Neural Networks (ANN)

Model Validation: The predictive power of the model is assessed using statistical methods. This often involves splitting the initial dataset into a training set for building the model and a test set for evaluating its performance on unseen data. nih.gov Key validation metrics include the coefficient of determination (R²) and cross-validation R² (Q²). frontiersin.org

Predictive Models for Nitroaromatic Compounds

Studies on nitroaromatic compounds, such as derivatives of 2,4-dinitrotoluene (B133949) (DNT), have demonstrated the utility of QSAR and machine learning in predicting properties like toxicity, which is a function of reactivity. nih.gov For instance, the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO) is a frequently used quantum chemical descriptor in such models, as it relates to the ease of reduction of the nitro groups—a key reaction for this class of compounds. nih.gov

A hypothetical QSAR model for predicting the reactivity of a series of dinitrobenzanilide derivatives might take the following form, analogous to models developed for other nitroaromatics:

Reactivity = c0 + c1Descriptor1 + c2Descriptor2 + ...

Where 'c' represents the coefficients determined by the regression analysis.

The selection of descriptors is crucial. For this compound, important descriptors would likely include those that capture the electronic effects of the nitro groups and the nature of the amide linkage.

| Descriptor Type | Example Descriptor | Relevance to this compound Reactivity |

| Quantum Chemical | E_LUMO | Relates to the susceptibility of the nitro groups to nucleophilic attack or reduction. |

| Quantum Chemical | Mulliken Charges | Indicates the partial charges on atoms, highlighting electrophilic and nucleophilic sites. |

| 3D/Geometrical | Molecular Surface Area | Influences intermolecular interactions and accessibility of reactive sites. |

| 2D/Topological | Kier & Hall Indices | Encodes information about molecular connectivity and shape. |

| Constitutional | Number of Nitro Groups | Directly impacts the electronic properties and reactivity of the aromatic rings. |

Model Performance and Interpretation

The performance of machine learning models for predicting chemical reactivity can be quite high, with reported R² values often exceeding 0.8 or 0.9 for well-defined datasets. nih.gov The interpretability of the model is also a significant advantage. By examining the descriptors that have the most influence on the predicted reactivity, researchers can gain insights into the underlying chemical mechanisms. nih.gov For example, if E_LUMO is a dominant descriptor, it confirms the importance of electron-accepting ability in the reactivity of the studied compounds.

Interactive Data Table: Example of a Hypothetical Dataset for QSAR Modeling of Benzanilide (B160483) Derivatives

Derivatives of 2,4 Dinitrobenzanilide: Synthesis and Applications in Advanced Materials Science

Design and Synthesis of Novel Functionalized Dinitrobenzanilide Derivatives

The synthesis of functionalized 2,4-dinitrobenzanilide derivatives is a key step in exploring their potential applications. The general approach to synthesizing the parent this compound involves the condensation reaction between a 2,4-dinitro-substituted benzoic acid or its more reactive acyl chloride derivative and an aniline (B41778).

A common synthetic route starts with the nitration of a suitable benzoyl chloride to introduce the nitro groups, followed by amidation with an aniline. For instance, the synthesis of 4,4'-dinitrobenzanilide (B1617148) has been reported with a high yield by reacting 4-nitrobenzoic acid chloride with 4-nitroaniline. researchgate.net A similar approach can be envisioned for this compound, starting from 2,4-dinitrobenzoic acid.

The functionalization of the this compound scaffold can be achieved by introducing various substituents on either the benzoyl or the anilide ring. This allows for the fine-tuning of the molecule's properties. The synthesis of functionalized derivatives often involves multi-step procedures. For example, the synthesis of related heterocyclic compounds like thiazolidine-2,4-diones often starts with a Knoevenagel condensation of an aromatic aldehyde with thiazolidine-2,4-dione, which can then be further functionalized. scialert.netresearchgate.net While specific literature on a wide range of functionalized 2,4-dinitrobenzanilides is not abundant, the general principles of organic synthesis allow for the design of various derivatives.

The following table outlines a general synthetic approach for a hypothetical functionalized this compound derivative, based on established organic reactions.

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |

| 1 | 2,4-Dinitrobenzoic acid | Thionyl chloride | Acyl chloride formation | 2,4-Dinitrobenzoyl chloride |

| 2 | 2,4-Dinitrobenzoyl chloride | Substituted aniline | Amidation | Functionalized this compound |

The characterization of these synthesized compounds is crucial to confirm their structure and purity. Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are routinely employed for this purpose. sapub.org

Application in Dye and Pigment Chemistry: Precursors and Chromophoric Systems

Azo dyes represent the largest class of synthetic colorants used in a wide range of industries, including textiles, printing, and paper manufacturing. nih.gov These dyes are characterized by the presence of one or more azo groups (-N=N-) that act as a chromophore, the part of the molecule responsible for its color. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline. science-revision.co.ukunb.ca

While this compound itself is not a dye, its derivatives can serve as important precursors in the synthesis of azo dyes. The two nitro groups in this compound can be chemically reduced to primary amino groups, yielding 2,4-diaminobenzanilide. This resulting diamine can then be diazotized and coupled with various aromatic compounds to produce a wide array of azo dyes. The use of diaminobenzanilide derivatives as a substitute for benzidine, a known carcinogen, in the synthesis of direct dyes has been a significant development. researchgate.net

The general scheme for the synthesis of an azo dye from a 2,4-diaminobenzanilide precursor is as follows:

Reduction: this compound is treated with a reducing agent (e.g., tin and hydrochloric acid, or catalytic hydrogenation) to convert the nitro groups to amino groups, forming 2,4-diaminobenzanilide.

Diazotization: The resulting 2,4-diaminobenzanilide is treated with a cold solution of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. unb.ca

Coupling: The diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or an aromatic amine) to form the final azo dye. cuhk.edu.hk

The following table provides examples of azo dyes derived from related aromatic amines, illustrating the variety of colors that can be achieved.

| Aromatic Amine Precursor | Coupling Component | Resulting Dye Color |

| Aniline | Phenol | Orange-Yellow |

| Sulfanilic acid | N,N-Dimethylaniline | Orange |

| p-Nitroaniline | 2-Naphthol | Red |

Development of Optoelectronic Materials and Advanced Pigments

The search for new organic materials with tailored electronic and optical properties is a driving force in the field of optoelectronics. These materials find applications in devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and nonlinear optical (NLO) devices. The performance of these materials is intimately linked to their molecular structure, particularly the arrangement of electron-donating and electron-withdrawing groups, which influences their frontier molecular orbitals (HOMO and LUMO) and their ability to absorb and emit light.

Nitroaromatic compounds, due to the strong electron-withdrawing nature of the nitro group, are of interest in this context. The presence of multiple nitro groups in this compound significantly lowers the energy of the LUMO, which can be beneficial for applications requiring good electron-accepting and electron-transporting properties.

While specific research on the application of this compound derivatives in optoelectronic devices is limited in the available literature, studies on other nitro-substituted aromatic compounds provide some insights. For instance, computational studies on nitrobenzofurazan compounds have explored their optoelectronic and nonlinear optical properties. researchgate.net Similarly, the optoelectronic properties of coumarin (B35378) derivatives, which also feature a benzopyrone core, have been investigated, showing that substitutions can tune their absorption spectra and exciton (B1674681) binding energies. researchgate.net

The potential of this compound derivatives as advanced pigments also warrants investigation. The color and stability of pigments are determined by their chemical structure and crystalline packing. The introduction of various functional groups onto the this compound scaffold could lead to the development of novel pigments with desirable properties such as high color strength, lightfastness, and thermal stability.

Structure-Property Relationship Studies in Designed Derivatives

Understanding the relationship between the molecular structure of a compound and its macroscopic properties is a fundamental goal in materials science. For this compound derivatives, this involves elucidating how the nature and position of substituents on the aromatic rings influence their chemical reactivity, color, and electronic properties.

The two nitro groups in this compound have a profound effect on the molecule's properties. Their strong electron-withdrawing nature deactivates the aromatic ring to which they are attached towards electrophilic substitution, while activating it towards nucleophilic aromatic substitution. This reactivity can be exploited in the synthesis of further functionalized derivatives.

In the context of dyes and pigments, the electronic effects of substituents play a crucial role in determining the color. Electron-donating groups (e.g., -OH, -NH2, -OCH3) and electron-withdrawing groups (e.g., -NO2, -CN, -SO3H) at different positions on the aromatic rings of an azo dye can shift the absorption maximum to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, thereby tuning the color.

For potential applications in optoelectronics, the relationship between structure and properties such as the HOMO-LUMO gap, ionization potential, and electron affinity is critical. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating these relationships. For example, studies on aromatic nitro compounds have used computational models to predict their energetic properties and sensitivity based on their electronic structure. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are also valuable for establishing mathematical models that correlate structural descriptors with biological activity or physical properties. Such studies have been conducted on various amide and benzamidine (B55565) derivatives, providing insights into how molecular volume and other parameters influence their inhibitory activities. scialert.netcuhk.edu.hk While specific QSAR/QSPR studies on this compound derivatives are not widely reported, the principles from these studies can be applied to guide the design of new derivatives with desired properties.

The following table summarizes the expected influence of different types of substituents on the properties of this compound derivatives, based on general principles of physical organic chemistry.

| Substituent Type on Aromatic Rings | Expected Effect on Electron Density | Potential Impact on Properties |

| Electron-Donating Groups (e.g., -OH, -NH2) | Increase | Red-shift in absorption spectra (deeper color); Lower ionization potential |

| Electron-Withdrawing Groups (e.g., -CN, -CF3) | Decrease | Blue-shift in absorption spectra (lighter color); Higher electron affinity |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal, resonance donation | Can influence solubility, crystal packing, and electronic properties |

| Alkyl Groups (e.g., -CH3, -C2H5) | Weakly electron-donating | Can increase solubility in organic solvents |

Interactions with Biological Systems: Mechanistic Insights

Enzymatic Transformations of Nitroaromatic Compounds

Nitroaromatic compounds are subject to various enzymatic transformations within biological systems. A key family of enzymes involved in their metabolism is the Glutathione (B108866) S-transferases (GSTs). These enzymes play a crucial role in detoxification by catalyzing the conjugation of glutathione (GSH) to a wide array of electrophilic substrates. researchgate.netnih.gov

Glutathione S-transferase (GST)-Catalyzed Reactions

GSTs are a diverse group of enzymes that facilitate the detoxification of both endogenous and exogenous compounds. mdpi.com They catalyze the nucleophilic attack of the sulfur atom of glutathione on the electrophilic center of a substrate. researchgate.net This conjugation reaction generally results in the formation of a more water-soluble and less toxic compound that can be readily excreted from the cell. nih.gov

The GST-catalyzed reaction with nitroaromatic compounds like 2,4-Dinitrobenzanilide can proceed through mechanisms such as glutathionylation and denitration. Glutathionylation involves the covalent attachment of glutathione to a protein or other molecule. mdpi.com In the context of GSTs, the enzyme facilitates the transfer of glutathione to the substrate.

Denitration, the removal of a nitro group, is a key step in the metabolism of many nitroaromatic compounds. In GST-catalyzed reactions, the nucleophilic attack by the thiolate of glutathione on the aromatic ring can lead to the displacement of a nitro group. This process is a form of nucleophilic aromatic substitution.

This compound and its analogs, such as 3,4-dinitrobenzanilide, serve as important model substrates for studying the activity and mechanism of GSTs. The presence of two nitro groups makes the aromatic ring electron-deficient and thus susceptible to nucleophilic attack by glutathione. The rate of the reaction can be conveniently monitored spectrophotometrically, making these compounds useful for enzyme assays. For instance, the reaction with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), a related compound, is a standard assay for GST activity. nih.gov

The differing positions of the nitro groups in this compound and 3,4-dinitrobenzanilide can influence their reactivity and suitability as substrates for different GST isozymes, providing insights into the substrate specificity of these enzymes.

Design and Development of Fluorescent Probes for Enzyme Activity Monitoring

The enzymatic reactions of compounds like this compound have been harnessed to develop fluorescent probes for monitoring enzyme activity in real-time. These probes are designed to exhibit a change in their fluorescent properties upon enzymatic conversion. mdpi.comnih.gov

A common strategy in the design of these fluorescent probes is the use of Photoinduced Electron Transfer (PeT). nih.govrsc.orgnih.govscienceopen.comselectscience.net In a PeT-based probe, a fluorophore is linked to a quenching moiety. In the "off" state, the fluorescence of the fluorophore is quenched because an electron is transferred from a donor to the excited fluorophore, preventing it from emitting a photon.

In the context of this compound-based probes, the dinitrobenzoyl group can act as the recognition site for the enzyme and also as a fluorescence quencher. Upon enzymatic cleavage of the amide bond by an appropriate enzyme, the quencher is released, leading to the restoration of fluorescence, the "on" state. This "turn-on" fluorescence response provides a direct measure of enzyme activity.

The effectiveness of a fluorescent probe is determined by its kinetic parameters, which describe the speed and efficiency of the enzymatic reaction. Key parameters include the Michaelis constant (K_m) and the catalytic rate constant (k_cat).

K_m (Michaelis constant): This parameter reflects the affinity of the enzyme for the probe. A lower K_m value indicates a higher affinity.

k_cat (catalytic rate constant): This represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. A higher k_cat value signifies a more efficient catalytic process.

Table 1: Kinetic Parameters for GST with a Model Substrate

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

| GST A1/A1 | CDNB | Data not available | Data not available | Data not available |

| GST B1/B2 | Metolachlor | Data not available | Data not available | Data not available |

Participation of Reduction Products in Biochemical Pathways

The metabolic reduction of this compound results in the formation of several intermediate and terminal products. These reduction products, primarily mono-amino and di-amino derivatives, can subsequently participate in various biochemical pathways, influencing cellular processes. The nature of these interactions is largely dictated by the functional groups present on the aniline (B41778) and benzoyl rings.

The initial reduction of one of the nitro groups on this compound leads to the formation of either 2-amino-4-nitrobenzanilide or 4-amino-2-nitrobenzanilide. These mono-amino derivatives can undergo further enzymatic transformations. The complete reduction of both nitro groups results in the formation of 2,4-diaminobenzanilide. While direct studies on the biochemical fates of these specific metabolites are limited, the known pathways for structurally similar aromatic amines and diamines provide significant insights into their likely biological activities.

These reduction products can serve as substrates for various enzymes, leading to their integration into different metabolic routes. Key enzymatic reactions include acetylation, hydroxylation, and conjugation, which can alter their biological activity and facilitate their elimination from the body.

The following table summarizes the key reduction products of this compound and the potential biochemical reactions they may undergo, based on the metabolism of analogous compounds.

| Reduction Product | Potential Subsequent Reactions | Involved Enzyme Classes | Potential Biological Significance |

| 2-Amino-4-nitrobenzanilide | Acetylation of the amino group, further reduction of the remaining nitro group. | N-acetyltransferases (NATs), Nitroreductases | Altered biological activity, detoxification. |

| 4-Amino-2-nitrobenzanilide | Acetylation of the amino group, further reduction of the remaining nitro group. | N-acetyltransferases (NATs), Nitroreductases | Altered biological activity, detoxification. |

| 2,4-Diaminobenzanilide | Acetylation of one or both amino groups, oxidation, potential for polymerization. | N-acetyltransferases (NATs), Peroxidases | Detoxification, potential for bioactivation to reactive species. |

Research on related aromatic amines has shown that they can be substrates for peroxidases, leading to the formation of reactive radical species. These radicals can then participate in a variety of biochemical reactions, including covalent binding to macromolecules such as proteins and DNA. This interaction is a critical aspect of the biological activity of many aromatic amines.

Furthermore, the amino groups of the reduction products can undergo conjugation reactions, such as glucuronidation and sulfation. These phase II metabolic reactions increase the water solubility of the compounds, facilitating their excretion. The specific pathways and the extent to which these reduction products participate in them can vary depending on the biological system and the specific enzymatic machinery present.

Environmental Transformation Mechanisms and Pathways

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,4-Dinitrobenzanilide, the primary abiotic degradation mechanisms are expected to be photolysis and, to a lesser extent, hydrolysis and redox-mediated transformations.

Photolytic Degradation Processes and Pathways

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Dinitroaniline herbicides, a class of compounds structurally similar to this compound, are known to be susceptible to photodegradation. acs.org The process is a significant dissipation pathway for these chemicals when they are present on soil surfaces or in clear, shallow waters.

The photolytic degradation of dinitroaniline herbicides can be rapid, with half-lives ranging from minutes to several months depending on the medium and intensity of light exposure. nih.gov For instance, studies on various dinitroaniline herbicides have demonstrated significant losses when exposed to UV light over a 24-hour period. cambridge.org The primary mechanism often involves the dealkylation of the amine group and the reduction of the nitro groups. Given the structure of this compound, it is plausible that photolysis could lead to the cleavage of the amide bond and the transformation of the nitro groups into less oxidized forms, such as nitroso or amino groups.

Hydrolysis and Redox-Mediated Transformations

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond in this compound is a potential site for hydrolysis, which would yield 2,4-dinitrobenzoic acid and aniline (B41778). The rate of hydrolysis is often dependent on pH and temperature. For many pesticides, hydrolysis can be a significant degradation pathway in aquatic environments. researchgate.net While specific data for this compound is not available, studies on other N-acyl-benzanilides have investigated their alkaline hydrolysis. kpu.ca

Redox-mediated transformations involve the transfer of electrons and can be facilitated by minerals and other chemical species in the environment. For nitroaromatic compounds, reduction of the nitro groups is a key transformation pathway. Abiotic reduction of the related compound 2,4-dinitroanisole (B92663) (DNAN) has been observed in the presence of ferrous iron, leading to the formation of amino derivatives. uea.ac.uk It is therefore conceivable that this compound could undergo similar abiotic reduction of its nitro groups in anoxic environments rich in reducing agents.

Influence of Environmental Parameters on Abiotic Fate

Several environmental factors can influence the rate and extent of abiotic degradation of this compound.

For photolysis:

Light Intensity and Wavelength: Higher intensity and the presence of specific UV wavelengths will accelerate photodegradation.

Substrate: The medium in which the compound is present (e.g., water, soil surface, plant foliage) will affect light absorption and reaction rates. nih.gov

Presence of Photosensitizers: Natural substances in water, such as dissolved organic matter, can absorb light and produce reactive species that indirectly contribute to the degradation of the compound. nih.gov

For hydrolysis and redox reactions:

pH: The pH of the soil or water can significantly affect the rate of hydrolysis, with many amide-containing compounds showing different stability profiles under acidic, neutral, and alkaline conditions. researchgate.net

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. cambridge.org

Redox Potential: The presence of oxidizing or reducing agents in the environment will determine the likelihood and direction of redox transformations.

The physical-chemical properties of this compound also play a crucial role. Like other dinitroaniline herbicides, it is expected to have low water solubility and a strong tendency to bind to soil particles. acs.orgnih.gov This high soil sorption would reduce its mobility in the environment and its availability for degradation in the aqueous phase, but would make it more susceptible to degradation processes occurring at the soil surface, such as photolysis. nih.gov To counteract this, dinitroaniline herbicides are often incorporated into the soil to minimize volatilization and photodegradation losses. acs.org

Biotic Degradation Mechanisms: Microbial Transformations and Pathways

Biotic degradation, primarily carried out by microorganisms, is a critical pathway for the environmental dissipation of many organic pollutants. The structural features of this compound, specifically the nitroaromatic and benzanilide (B160483) moieties, suggest that it is susceptible to microbial transformation.

Microbial Metabolism of Nitroaromatic Compounds

The microbial metabolism of nitroaromatic compounds is a well-documented process. A common and significant initial step is the reduction of the nitro groups (-NO2) to their corresponding amino groups (-NH2). acs.org This reduction is an important metabolic process that can either detoxify or, in some cases, activate environmental pollutants. acs.org For example, intestinal microbiota have been shown to metabolize compounds like 2-Chloro-5-nitro-N-phenylbenzamide, with the reduced metabolite being the predominant form found systemically. acs.org